Cas no 2171469-42-2 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid)

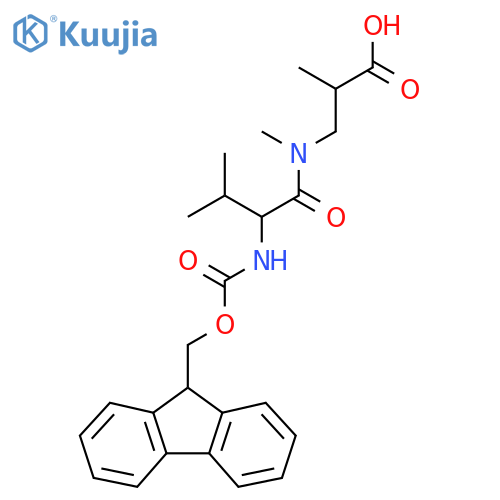

2171469-42-2 structure

商品名:3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid

- EN300-1488800

- 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]-2-methylpropanoic acid

- 2171469-42-2

-

- インチ: 1S/C25H30N2O5/c1-15(2)22(23(28)27(4)13-16(3)24(29)30)26-25(31)32-14-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,15-16,21-22H,13-14H2,1-4H3,(H,26,31)(H,29,30)

- InChIKey: KGUBIXVRJMQXFA-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C(N(C)CC(C(=O)O)C)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 438.21547206g/mol

- どういたいしつりょう: 438.21547206g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 32

- 回転可能化学結合数: 9

- 複雑さ: 659

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 95.9Ų

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1488800-250mg |

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]-2-methylpropanoic acid |

2171469-42-2 | 250mg |

$708.0 | 2023-09-28 | ||

| Enamine | EN300-1488800-100mg |

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]-2-methylpropanoic acid |

2171469-42-2 | 100mg |

$678.0 | 2023-09-28 | ||

| Enamine | EN300-1488800-1.0g |

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]-2-methylpropanoic acid |

2171469-42-2 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1488800-2500mg |

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]-2-methylpropanoic acid |

2171469-42-2 | 2500mg |

$1509.0 | 2023-09-28 | ||

| Enamine | EN300-1488800-500mg |

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]-2-methylpropanoic acid |

2171469-42-2 | 500mg |

$739.0 | 2023-09-28 | ||

| Enamine | EN300-1488800-50mg |

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]-2-methylpropanoic acid |

2171469-42-2 | 50mg |

$647.0 | 2023-09-28 | ||

| Enamine | EN300-1488800-5000mg |

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]-2-methylpropanoic acid |

2171469-42-2 | 5000mg |

$2235.0 | 2023-09-28 | ||

| Enamine | EN300-1488800-10000mg |

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]-2-methylpropanoic acid |

2171469-42-2 | 10000mg |

$3315.0 | 2023-09-28 | ||

| Enamine | EN300-1488800-1000mg |

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]-2-methylpropanoic acid |

2171469-42-2 | 1000mg |

$770.0 | 2023-09-28 |

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid 関連文献

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

2171469-42-2 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid) 関連製品

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量